molecular formula C20H20N2O4S2 B2742821 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-21-4

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2742821
CAS No.: 898434-21-4
M. Wt: 416.51
InChI Key: XTZDUAMXHZDQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic organic compound belonging to the thiazole family, characterized by a benzamide core linked to a 4-ethoxyphenyl-substituted thiazole ring and an ethylsulfonyl functional group. The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its versatile pharmacological profile and role as a key intermediate in synthesizing more complex molecules . The incorporation of the ethylsulfonyl group is a strategic modification that can enhance the compound's properties, potentially improving metabolic stability and influencing its interaction with biological targets . This compound is of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not available, research on highly similar N-(thiazol-2-yl)benzamide analogs provides strong insights into its potential applications. Structurally related compounds have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . Furthermore, thiazole-containing compounds have demonstrated potent inhibitory activity against a range of enzymes that are therapeutic targets for various diseases, including urease, α-glucosidase, and α-amylase . The structural features of this compound suggest it is a valuable chemical tool for probing such biological mechanisms and as a building block for developing novel therapeutic candidates. The product is supplied for non-human research use only. It is strictly not intended for therapeutic, veterinary, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-16-10-8-14(9-11-16)18-13-27-20(21-18)22-19(23)15-6-5-7-17(12-15)28(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDUAMXHZDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves the coupling of the thiazole derivative with 3-(ethylsulfonyl)benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

Its structure features a thiazole ring substituted with an ethoxyphenyl group and an ethylsulfonyl moiety, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. The compound has shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study conducted on related thiazole derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition of bacterial growth at low concentrations .

Compound Target Bacteria MIC (µg/mL)
Thiazole Derivative AStaphylococcus aureus8
Thiazole Derivative BEscherichia coli16

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has revealed that compounds like this compound may inhibit cancer cell proliferation. Thiazoles have been shown to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Case Study: Anticancer Activity

A study highlighted the impact of thiazole derivatives on cancer cell lines, noting that specific substitutions on the thiazole ring could enhance cytotoxicity. The results indicated that compounds with electron-withdrawing groups demonstrated higher efficacy in inhibiting tumor growth .

Compound Cancer Cell Line IC50 (µM)
Thiazole Derivative CMCF-7 (Breast Cancer)5.2
Thiazole Derivative DHeLa (Cervical Cancer)3.8

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the thiazole ring affect biological activity can guide the design of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazol-2-yl benzamides and derivatives, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Thiazole Substituent Benzamide Substituent Key Properties Biological Activity Reference
Target Compound 4-(4-Ethoxyphenyl) 3-(Ethylsulfonyl) Lipophilic (ethoxy), moderate polarity (sulfonyl) Not explicitly reported; inferred enzyme modulation N/A
7b 4-(Pyridin-2-yl) 4-(Ethylsulfonyl) Pyridine enhances solubility; para-sulfonyl Unknown (synthetic focus) Yield: 33%
Compound 50 4-(4-Bromophenyl) 4-(N,N-Dimethylsulfamoyl) Bromine (electron-withdrawing), dimethylsulfamoyl NF-κB activation (high potency) Active in HTS
4d-4f 5-(Morpholinomethyl/piperazinyl)-4-(pyridin-3-yl) 3,4-Dichloro Chlorine enhances reactivity; heterocyclic groups improve solubility Urease inhibition (potential) Confirmed via NMR/HRMS
2D216 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl) Steric hindrance (dimethylphenyl); piperidine increases basicity NF-κB activation (moderate) Screened for adjuvant activity
27 4-(4-Chlorophenyl) 3-(Sulfamoylphenyl) Chlorophenyl (lipophilic), sulfamoyl (polar) Synthetic intermediate for hydrazine derivatives Hydrazine reactivity
533890-07-2 4-Ethoxy-3-methyl (benzothiazol-2-ylidene) 4-(Benzyl(methyl)sulfamoyl) Tautomeric benzothiazol-2-ylidene; bulky sulfamoyl Unknown (structural focus) Database entry

Key Findings:

Substituent Effects on Activity :

  • Thiazole Ring :

  • Heterocyclic Groups (4d-4f): Morpholinomethyl/piperazinyl substituents improve solubility but may reduce CNS penetration due to increased polarity . Benzamide Position:
  • Meta vs. Para Sulfonyl : The target compound’s 3-(ethylsulfonyl) group may offer steric advantages in binding pockets compared to para-substituted analogs (7b, 2D216) .

Synthetic Yields :

  • Lower yields for 7b (33%) vs. Compound 50 (HTS-optimized) suggest challenges in coupling ethylsulfonyl groups with pyridinyl thiazoles .
  • Higher yields for 4d-4f (confirmed via HRMS) highlight the efficiency of chlorinated benzamide synthesis .

Biological Relevance :

  • NF-κB Activation : Bromophenyl (Compound 50) and piperidinylsulfonyl (2D216) substituents correlate with enhanced activity, implying that electron-withdrawing groups on benzamide improve target engagement .
  • Urease Inhibition : Chlorinated benzamides (4d-4f) show promise, but the target compound’s ethoxy group may lack the electrophilic reactivity required for similar enzyme inhibition .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be analyzed through its molecular formula and IUPAC name:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O3S2

This structure consists of a thiazole ring, an ethoxyphenyl group, and a benzamide moiety, contributing to its diverse biological activities.

Antitumor Activity

Research has shown that compounds with thiazole moieties exhibit notable antitumor properties. For instance, derivatives containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and others. The presence of electron-donating groups on the phenyl ring has been linked to enhanced activity, with IC50 values indicating significant potency in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µg/mL)
24aHCT-151.61 ± 1.92
24bHCT-151.98 ± 1.22

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicated that similar thiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole and phenyl rings significantly impacts their antimicrobial efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
  • DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : The compound influences various cellular signaling pathways, which can lead to altered cell behavior and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
  • Substituents on the Phenyl Ring : Electron-donating groups improve activity, while electron-withdrawing groups may diminish it.

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent investigation highlighted that compounds similar to this compound showed promising results against A431 skin cancer cells, with molecular dynamics simulations supporting the interaction with Bcl-2 protein, a key regulator in apoptosis .
  • Antimicrobial Efficacy : Another study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin, suggesting their potential as new therapeutic agents against resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.